
Hexamethyl-D18-disilane
Descripción general
Descripción
Hexamethyl-D18-disilane (HMDS) is a silicon-based compound with a wide range of applications in the scientific and industrial fields. It is a colourless, odourless, and non-toxic liquid. It is a versatile reagent and can be used in various synthetic reactions, such as the synthesis of polymers, polysiloxanes, and silanes. HMDS is also used in a variety of laboratory experiments, as it is a good solvent, stabilizer, and catalyst. In addition, HMDS has several biochemical and physiological effects that can be used in scientific research.
Aplicaciones Científicas De Investigación
Hexamethyl-D18-disilane has a wide range of applications in scientific research. It is used in the synthesis of polymers, polysiloxanes, and silanes. It is also used as a solvent, stabilizer, and catalyst in a variety of laboratory experiments. In addition, Hexamethyl-D18-disilane has been used in the synthesis of peptide-based drugs, as well as in the production of nanomaterials. Hexamethyl-D18-disilane has also been used in the study of the interaction between proteins and DNA, as well as in the study of the effects of drugs on the human body.
Mecanismo De Acción
The mechanism of action of Hexamethyl-D18-disilane is not fully understood. However, it is believed that Hexamethyl-D18-disilane acts as a catalyst in the Grignard reaction, which helps to speed up the reaction. In addition, Hexamethyl-D18-disilane is believed to act as a stabilizer, which helps to prevent the reaction from being affected by oxygen. Finally, Hexamethyl-D18-disilane is believed to act as a solvent, which helps to dissolve the reactants and products of the reaction.
Biochemical and Physiological Effects
Hexamethyl-D18-disilane has several biochemical and physiological effects. It is believed to act as an antioxidant, which can help to protect cells from damage caused by free radicals. Hexamethyl-D18-disilane has also been shown to have anti-inflammatory and anti-bacterial properties, which can help to reduce the risk of infection. Finally, Hexamethyl-D18-disilane has been shown to have an effect on the metabolism of fatty acids, which can help to reduce cholesterol levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Hexamethyl-D18-disilane in laboratory experiments has several advantages. It is a non-toxic and non-flammable compound, which makes it safe to use in the laboratory. In addition, Hexamethyl-D18-disilane is a versatile reagent and can be used in a variety of synthetic reactions. However, there are some limitations to the use of Hexamethyl-D18-disilane in laboratory experiments. It is a colourless and odourless liquid, which makes it difficult to detect in the laboratory. In addition, Hexamethyl-D18-disilane is a volatile compound, which means that it can easily evaporate and escape from the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of Hexamethyl-D18-disilane in scientific research. It could be used to synthesize new materials, such as nanomaterials, for use in medical applications. In addition, Hexamethyl-D18-disilane could be used to study the interaction between proteins and DNA, as well as the effects of drugs on the human body. Finally, Hexamethyl-D18-disilane could be used to study the biochemical and physiological effects of the compound, such as its antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-NBDUPMGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310921 | |
| Record name | Disilane, hexa(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl-D18-disilane | |
CAS RN |
61123-71-5 | |
| Record name | Disilane, hexa(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61123-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, hexa(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



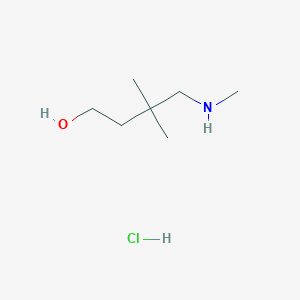
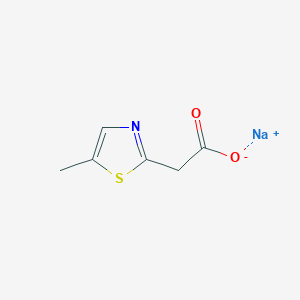

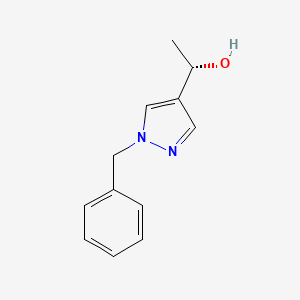

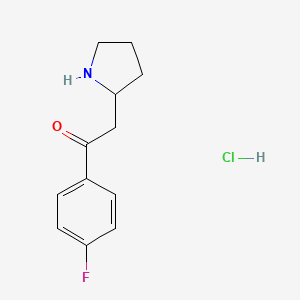
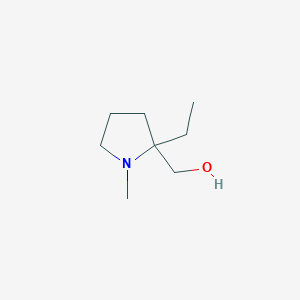
![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
![3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride](/img/structure/B1447951.png)
![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)

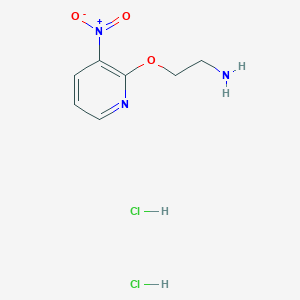
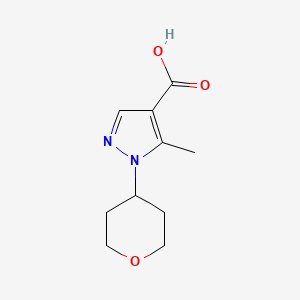
![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)